molecular formula C18H16N4OS B294392 6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294392
M. Wt: 336.4 g/mol
InChI Key: FQZAGQCOHXEYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In animal studies, this compound has been shown to have low toxicity and does not cause any significant adverse effects. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial resistance and developing new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

Several future directions for the research on 6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of viral infections and cancer. Secondly, the development of new synthetic methods for the production of this compound with improved solubility and bioavailability is necessary. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials is crucial for its future development as a therapeutic agent.

Synthesis Methods

The synthesis of 6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methylbenzenethiol with 2-chloro-6-(2-methylphenoxy)methyl-3-nitropyridine in the presence of sodium methoxide, followed by cyclization with hydrazine hydrate. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.

Scientific Research Applications

6-[(2-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. Several studies have reported that this compound exhibits significant antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, this compound has been found to possess antitumor and antiviral properties, making it a promising candidate for the development of new drugs for the treatment of cancer and viral infections.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-7-9-14(10-8-12)17-19-20-18-22(17)21-16(24-18)11-23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3

InChI Key

FQZAGQCOHXEYCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4C

Origin of Product

United States

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